Kaempferol Di-O-methoxymethyl Ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-9-25-12-5-3-11(4-6-12)19-18(22)17(21)16-14(20)7-13(26-10-24-2)8-15(16)27-19/h3-8,20,22H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKADMRWDRKBMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857902 | |
| Record name | 3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329801-99-1 | |
| Record name | 3,5-Dihydroxy-7-(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations Involving Kaempferol Di O Methoxymethyl Ether
Development of Efficient Synthetic Routes to Kaempferol (B1673270) Di-O-methoxymethyl Ether
The synthesis of Kaempferol Di-O-methoxymethyl Ether is a testament to the strategic application of protecting group chemistry in flavonoid synthesis. The methoxymethyl group has proven to be particularly advantageous for the protection of hydroxyl functionalities in these polyphenolic compounds. xiahepublishing.comwindows.net
Regioselective Synthesis Approaches for Multi-Hydroxylated Flavonoids
The synthesis of specific, partially methylated or otherwise derivatized flavonoids from multi-hydroxylated precursors like kaempferol presents a significant challenge due to the similar reactivity of the different hydroxyl groups. The regioselective protection and subsequent modification of these hydroxyls are paramount. The Baker-Venkataraman transformation is a widely used method for flavone (B191248) synthesis, but it often necessitates extensive protection and deprotection steps. researchgate.net The use of MOM ethers has been shown to be compatible with this key reaction, allowing for the synthesis of hydroxylated and methylated flavones in good to moderate yields. researchgate.net
Recent advancements have also focused on transition-metal-catalyzed C-H bond oxidation to achieve regioselective hydroxylation of flavonoids, providing another avenue for the synthesis of specifically functionalized flavonoid derivatives. researchgate.netacs.org
This compound as a Key Intermediate in Complex Molecule Synthesis
The strategic protection of hydroxyl groups in kaempferol to form derivatives like this compound is instrumental in their role as key intermediates for the synthesis of more complex and biologically significant molecules.
Its Role in the Hemisynthesis of Biologically Relevant Flavonoid Glycosides (e.g., Icariin)
A notable application of a MOM-protected kaempferol derivative is in the hemisynthesis of icariin, a bioactive flavonoid glycoside. nih.govsemanticscholar.org In a multi-step synthesis starting from kaempferol, a MOM group is used to protect the 3-hydroxyl group of a 7-O-benzylkaempferide intermediate, forming 3-O-methoxymethyl-4′-O-methyl-7-O-benzylkaempferol. semanticscholar.orgbeilstein-journals.org This protection is crucial for subsequent reactions, including prenylation at the C-5 position. beilstein-journals.org Although an initial attempt to use a MOM group to protect the 7-hydroxyl for selective 4'-OH methylation did not yield ideal results, its use at the 3-position proved effective for the subsequent Claisen-Cope rearrangement. semanticscholar.orgnih.gov The MOM group is later cleaved under mild acidic conditions (dilute methanolic HCl) to yield 7-O-benzylicaritin, a key precursor to icariin. beilstein-journals.org This highlights the critical role of MOM protection in facilitating specific transformations while being readily removable when no longer needed.
Design and Execution of Rearrangement Reactions Facilitated by Methoxymethyl Protection
The presence of the methoxymethyl protecting group on the kaempferol scaffold has been shown to be compatible with and facilitate key rearrangement reactions. A significant example is the para-Claisen-Cope rearrangement of a 5-O-prenylated and 3-O-MOM-protected kaempferol derivative. nih.govsemanticscholar.org This rearrangement is a crucial step in introducing the C8-prenyl group characteristic of icaritin, the aglycone of icariin. semanticscholar.org The reaction, catalyzed by Eu(fod)₃ in the presence of NaHCO₃, proceeds to give the desired 8-prenylated product. semanticscholar.orgbeilstein-journals.org The stability of the MOM ether under these conditions is essential for the success of the rearrangement. The MOM group is subsequently removed to reveal the free hydroxyl group for further functionalization or to yield the final product. beilstein-journals.org
Exploration of Chemical Reactivity and Potential for Further Derivatization
This compound, with its remaining free hydroxyl groups, presents opportunities for further chemical modification to generate a library of novel flavonoid derivatives. The differential reactivity of the remaining hydroxyls can be exploited for selective alkylation, acylation, glycosylation, or other transformations. The knowledge of the reactivity order of hydroxyl groups in kaempferol (7 > 4′ > 3 >> 5) provides a basis for predicting the outcome of such reactions. semanticscholar.orgnih.gov The development of efficient synthetic protocols for these derivatizations could lead to new compounds with potentially interesting biological activities.
Comprehensive Analytical Characterization and Spectroscopic Elucidation in Research Settings
Vibrational Spectroscopy for Functional Group Identification and Conformational Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are unique to specific chemical bonds and functional groups, providing a molecular fingerprint that is invaluable for structural elucidation.
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. For Kaempferol (B1673270) Di-O-methoxymethyl Ether, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of its core flavonoid structure and the specific ether protecting groups.
While the direct IR spectrum for Kaempferol Di-O-methoxymethyl Ether is not publicly available, its features can be predicted based on the known spectrum of its parent compound, kaempferol chemicalbook.com, and the addition of the methoxymethyl ether groups. The key functional groups and their expected IR absorption regions are detailed below. The introduction of the two methoxymethyl ether (MOM) groups would introduce strong C-O-C stretching vibrations and additional aliphatic C-H stretches, while potentially diminishing or altering the broad O-H stretching band, depending on which of kaempferol's hydroxyl groups have been etherified.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Hydroxyl (O-H) | Stretching | 3200-3600 (Broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H (in MOM group) | Stretching | 2850-3000 |
| Carbonyl (C=O) | Stretching | 1650-1660 |
| Aromatic C=C | Stretching | 1450-1600 |
| Ether (C-O-C) | Asymmetric & Symmetric Stretching | 1050-1250 (Strong) |
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which provides information about vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.
For this compound, Raman spectroscopy would be particularly effective for identifying and studying the non-polar bonds and symmetric vibrations within the molecule. The key features expected in a Raman spectrum would include:
Aromatic Ring Vibrations: The phenyl and chromenone rings contain numerous C=C bonds, which would produce strong and sharp signals in the 1500-1650 cm⁻¹ region. These signals are highly characteristic and can be used to study the conformation of the aromatic backbone.
Complementary Data: Raman is less sensitive to water interference than IR, which can be an advantage when analyzing samples in aqueous media. It provides complementary information, especially for the symmetric C-O-C vibrations of the ether linkages, which might be weak in the IR spectrum phcog.com.
Chromatographic Techniques for Purity, Isolation, and Quantitative Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable in synthetic chemistry and natural product analysis for isolating compounds of interest, assessing purity, and performing quantitative measurements.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, reverse-phase HPLC (RP-HPLC) is the most common method. ijariie.com In this mode, the stationary phase is non-polar (typically a C18-bonded silica), and the mobile phase is polar.
The purity of a synthesized batch of this compound would be assessed by its HPLC chromatogram. A pure sample should ideally yield a single, sharp, and symmetrical peak. acs.org The presence of additional peaks would indicate impurities, which could be unreacted starting materials, by-products, or degradation products. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration and using the peak area to determine the concentration in an unknown sample. ijariie.com HPLC is also crucial for separating complex mixtures during synthesis, for instance, distinguishing between different O-methylated or protected kaempferol isomers. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm | Non-polar stationary phase for reverse-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Polar mobile phase; gradient elution allows for separation of compounds with a range of polarities. Formic acid improves peak shape. ijariie.com |
| Flow Rate | 1.0 mL/min | Controls the retention time and resolution. acs.org |
| Detection | UV-Vis Detector at ~265 nm or ~365 nm | Flavonoids have strong UV absorbance at these wavelengths. ijariie.comapjhs.com |
| Retention Time | Compound-specific | Used for qualitative identification when compared to a reference standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. mdpi.com
This compound, being a relatively large and polar molecule, has low volatility and is not ideally suited for direct GC-MS analysis. Analysis would likely require a chemical derivatization step, such as silylation, to convert the remaining free hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers.
Once derivatized, GC-MS could be used to:
Identify Volatile Impurities: Detect and identify any small, volatile impurities present in the sample that might not be visible by HPLC.
Confirm Molecular Weight: The mass spectrometer provides the mass-to-charge ratio (m/z) of the derivatized compound, confirming its molecular weight.
Structural Information: The fragmentation pattern generated by the mass spectrometer is unique to the molecule's structure and can be used for identification by comparison with spectral libraries. This technique is widely used for general phytochemical profiling. researchgate.netresearchgate.net
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. It is an essential tool in synthetic organic chemistry for monitoring the progress of a chemical reaction. theses.frgoogle.com In the synthesis of this compound from kaempferol, TLC would be used to track the conversion of the starting material to the desired product. semanticscholar.org
A small spot of the reaction mixture is applied to a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber with a suitable solvent system (the mobile phase), such as a mixture of toluene, ethyl acetate, and formic acid. apjhs.comnih.gov As the solvent moves up the plate, the components of the mixture separate based on their differential partitioning between the stationary and mobile phases.
The spots are typically visualized under a UV lamp (at 254 nm or 366 nm), where flavonoid compounds often fluoresce or quench fluorescence. phcog.com By comparing the spots from the reaction mixture to spots of the starting material and product standards, a chemist can quickly determine if the reaction is complete. The Retention Factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and aids in its identification. apjhs.com
In the structural analysis of complex organic molecules like this compound, computational chemistry serves as a powerful ancillary tool to experimental techniques. It provides a theoretical framework for interpreting spectroscopic data, understanding molecular geometry, and predicting chemical behavior. The following sections detail the application of key computational methods in the research-focused analysis of this specific flavonoid derivative.
Density Functional Theory (DFT) Calculations for Predicted Spectroscopic Data and Conformational Analysis
Density Functional Theory (DFT) has become a standard and indispensable method in chemical research for predicting the properties of molecules. ivanmr.com For a compound such as this compound, which may not be readily available for exhaustive experimental study, DFT calculations offer a viable path to predict its spectroscopic characteristics and understand its three-dimensional structure.
DFT calculations are routinely used to optimize the molecular geometry of flavonoids, providing insights into their planarity and the orientation of their substituent groups. nih.gov For this compound, a key structural feature is the conformation of the two methoxymethyl (MOM) ether groups. DFT can be employed to calculate the potential energy surface associated with the rotation around the C-O bonds of the ether linkages, thereby identifying the most stable (lowest energy) conformers. This conformational analysis is crucial as the spatial arrangement of the atoms directly influences the molecule's spectroscopic and biological properties.
Once the lowest energy conformer is identified, DFT methods, often combined with the Gauge-Independent Atomic Orbital (GIAO) method, can predict NMR chemical shifts (¹H and ¹³C). nih.govhebmu.edu.cnmdpi.com These predicted shifts are then compared with experimental data if available, or serve as a reference for future experimental work. The accuracy of these predictions has been shown to be high for a wide range of organic molecules, making it a reliable tool for structural assignment. mdpi.com For the methoxymethyl ether groups, characteristic signals can be predicted. For instance, the protons of the OCH₂O group typically appear as a singlet, while the OCH₃ protons also present as a distinct singlet in the ¹H NMR spectrum.
The table below illustrates the type of data that can be generated through DFT calculations for the purpose of spectroscopic prediction. The values are hypothetical for this compound but are based on typical ranges observed for MOM ethers and flavonoids.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Flavonoid Core Protons | 6.0 - 8.5 | 90 - 180 |
| MOM (OCH₂) Protons | 5.1 - 5.3 | 94 - 98 |
| MOM (OCH₃) Protons | 3.3 - 3.5 | 56 - 58 |
Table 1: Interactive table of predicted NMR chemical shifts for this compound based on DFT calculations.
Furthermore, DFT is used to calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the C-O-C stretches of the ether linkages and the carbonyl (C=O) stretch of the flavonoid backbone. smu.edu
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, including DFT, provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity. mdpi.com For this compound, these calculations can elucidate how the introduction of the two methoxymethyl ether groups alters the electronic landscape of the parent kaempferol molecule.
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common starting point. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov Computational studies on flavonoids systematically analyze how different substituents affect these orbital energies. nih.gov
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl and ether groups would be expected to be regions of negative potential (electron-rich), making them likely sites for interaction with electrophiles or for hydrogen bonding.
These electronic structure calculations are also used to predict the reactivity of the molecule in specific chemical reactions. For instance, the stability and reactivity of the methoxymethyl ether protecting groups can be investigated. DFT studies have been used to model the cleavage of MOM-ethers under acidic conditions, detailing the reaction mechanism and calculating the activation energies for the bond-breaking steps. sci-hub.se Such calculations can predict that the cleavage is initiated by protonation or coordination of a Lewis acid to one of the ether oxygen atoms, followed by the cleavage of the O-CH₂ bond. sci-hub.sewikipedia.org The insights from these calculations are invaluable for planning chemical syntheses or understanding potential metabolic pathways.
The table below summarizes key electronic properties that can be determined for this compound using quantum chemical calculations.
| Calculated Property | Significance |
| HOMO Energy | Indicates electron-donating ability; potential for oxidation. |
| LUMO Energy | Indicates electron-accepting ability; potential for reduction. |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability. |
| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. |
| Activation Energy for Ether Cleavage | Predicts the stability of the MOM groups and conditions required for their removal. |
Table 2: Interactive table of key electronic properties of this compound predictable via quantum chemical calculations.
Role in Pharmaceutical and Natural Product Research: Analytical Standards and Impurity Profiling
Function as an Analytical Reference Standard in Pharmaceutical Quality Control
As a reference standard, Kaempferol (B1673270) Di-O-methoxymethyl Ether provides a benchmark against which other samples can be compared, ensuring the reliability and accuracy of analytical results. biosynth.com This is a fundamental requirement for pharmaceutical quality control, where precise identification and quantification of substances are paramount.
Method Development and Validation (AMV) in Pharmaceutical Analysis
Analytical Method Validation (AMV) is a critical process in the pharmaceutical industry to ensure that an analytical method is suitable for its intended purpose. Reference standards like Kaempferol Di-O-methoxymethyl Ether are indispensable during AMV for techniques such as High-Performance Liquid Chromatography (HPLC). biosynth.commdpi.com
In the development of an HPLC method, for instance, the standard is used to:
Establish Specificity: Confirming that the analytical method can accurately detect and quantify the target compound without interference from other substances.
Determine Linearity and Range: Establishing a proportional relationship between the concentration of the compound and the analytical signal over a specified range. mdpi.com
Assess Accuracy and Precision: Ensuring the closeness of test results to the true value and the degree of agreement among individual test results when the procedure is applied repeatedly. mdpi.com
The validation process for analytical methods used to quantify flavonoids and their metabolites often involves rigorous testing of parameters like precision, accuracy, linearity, and limits of detection and quantification. mdpi.comjetir.org
Table 1: Key Parameters in Analytical Method Validation (AMV)
| Parameter | Description | Role of Reference Standard |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Used to confirm the identity and retention time of the target compound. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A series of known concentrations are prepared to create a calibration curve. mdpi.com |
| Accuracy | The closeness of test results obtained by the method to the true value. | Used to spike samples with a known amount to measure recovery. mdpi.com |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeated analysis of the standard solution to determine repeatability and intermediate precision. mdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined by analyzing dilutions of the reference standard. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by analyzing dilutions of the reference standard. |
Quality Control (QC) Applications for Active Pharmaceutical Ingredients (APIs) and Related Substances
In the routine quality control of Active Pharmaceutical Ingredients (APIs), reference standards are essential for verifying the identity, purity, and strength of the final product. This compound can be used as an HPLC standard for pharmacopoeial purposes. biosynth.com It helps in the quantification of the main API (Kaempferol) and any related substances or impurities. By comparing the chromatographic profile of a production batch to the reference standard, manufacturers can ensure that the product meets the required quality specifications before it is released.
Identification as an Impurity in Kaempferol-Based Products
During the synthesis or isolation of kaempferol, related compounds such as this compound can be formed. biosynth.com This compound is recognized as a potential impurity in kaempferol API. biosynth.comimpurity.com The methoxymethyl ether groups are often used as protecting groups during chemical synthesis. If the removal of these protecting groups is incomplete, traces of this compound can remain in the final product. Regulatory authorities require strict control over impurities in pharmaceutical products; therefore, having a reference standard for this specific impurity is crucial for its detection and quantification.
Presence and Characterization in Natural Product Extracts
Beyond its role in the pharmaceutical lab, this compound has been noted for its presence in natural sources, which complicates its profile as purely a synthetic byproduct.
Detection in Propolis and Other Plant Sources
Kaempferol and its derivatives are well-known constituents of a variety of plants and plant-derived products, including propolis, a resinous mixture produced by honeybees. wikipedia.orgresearchgate.net While kaempferol itself is commonly found in propolis, various methylated forms of kaempferol, such as kaempferol 3-methyl ether and kaempferol 7-O-methyl ether, have also been isolated from Bolivian propolis. researchgate.netnih.gov The presence of such methylated flavonoids in natural products like propolis suggests that this compound could also potentially be found, although specific identification in the literature is less common than for its mono-methylated cousins.
Research into its Origin as a Natural Product Metabolite or Component
The identification of this compound has been linked to it being a metabolite of kaempferol. biosynth.com Flavonoids in nature undergo various enzymatic modifications, including methylation, which is a common metabolic pathway in plants. utmb.edu This process can lead to the formation of various derivatives. The existence of mono-methylated kaempferol ethers in sources like propolis lends credibility to the hypothesis that di-substituted ethers could also be natural metabolites, formed through successive enzymatic actions within the plant or modified by bee-derived enzymes in the case of propolis. researchgate.netnih.gov Further research is needed to fully elucidate the biosynthetic pathways that may lead to the formation of this compound in nature.
Future Prospects and Emerging Research Trajectories for Alkylated Flavonoid Ethers
Advances in Selective Alkylation and Dealkylation Methodologies
The selective modification of the multiple hydroxyl groups on the flavonoid scaffold is a key challenge and a vibrant area of research. The development of more efficient and regioselective alkylation and dealkylation methods is crucial for the synthesis of specific flavonoid ethers like Kaempferol (B1673270) Di-O-methoxymethyl Ether.
Recent advancements have moved beyond traditional non-specific methylation techniques. Methodologies such as the Baker-Venkataraman (BV) transformation and the Algar-Flynn-Oyamada (AFO) reaction are being refined to allow for the synthesis of partially methylated flavonoids with greater control. nih.govnih.gov For instance, the use of protecting groups that are compatible with these reaction conditions, like the methoxymethyl (MOM) ether group, has proven to be a valuable strategy. nih.govnih.govxiahepublishing.com The MOM group is advantageous as it is stable under basic conditions used in many flavonoid synthesis reactions but can be removed under mild acidic conditions. nih.gov
Strategies for achieving regioselectivity include the use of specific reagents and reaction conditions. For example, dichlorodiphenylmethane (B138671) has been employed for the selective protection of catechol groups, while chloromethyl methyl ether can be used to protect hydroxyl groups at other positions. mdpi.com Furthermore, enzymatic and chemoenzymatic approaches are emerging as powerful tools for the regioselective modification of flavonoids, offering high specificity and milder reaction conditions. The development of these selective methodologies is paramount for the efficient synthesis of compounds like Kaempferol Di-O-methoxymethyl Ether and its isomers, opening avenues for the systematic exploration of their structure-activity relationships.
Integration of Novel Analytical Techniques for Enhanced Characterization
The precise structural elucidation of alkylated flavonoid ethers is fundamental to understanding their chemical behavior and potential applications. Modern analytical techniques are indispensable for the comprehensive characterization of these molecules.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the separation and purification of flavonoid derivatives. mdpi.combucm.edu.cnclearsynth.commdpi.com However, the integration of mass spectrometry (MS) with liquid chromatography (LC-MS) has revolutionized the field, providing not only separation but also valuable information on molecular mass and structure. mdpi.comhebmu.edu.cnresearchgate.netnih.gov Tandem mass spectrometry (MS/MS) is particularly powerful for the structural characterization of flavonoids, allowing for detailed fragmentation analysis that can help pinpoint the locations of alkyl groups. nih.govhebmu.edu.cnresearchgate.net High-resolution mass spectrometry (HRMS) further enhances the accuracy of mass measurements, aiding in the confident identification of molecular formulas. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for the unambiguous structural determination of flavonoid ethers. nih.govresearchgate.netresearchgate.netscielo.brsilae.itresearchgate.net One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons in the molecule. scielo.brsilae.it For complex structures like this compound, two-dimensional (2D) NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.govscielo.br These techniques allow for the establishment of correlations between protons and carbons, enabling the precise assignment of the positions of the methoxymethyl ether groups on the kaempferol backbone.
Expanding the Utility of Methoxymethylated Flavonoids in Synthetic Organic Chemistry
Methoxymethylated flavonoids, including this compound, serve as important intermediates in the synthesis of more complex and biologically active molecules. The MOM group acts as a temporary protecting group for hydroxyl functionalities, allowing for selective reactions at other positions of the flavonoid core.
A notable example is the use of a methoxymethyl-protected kaempferol derivative in the multi-step synthesis of icariin, a pharmacologically significant flavonoid glycoside. nih.govusbio.netresearchgate.net In this synthesis, the MOM group was used to protect a hydroxyl group, enabling other synthetic transformations to be carried out selectively. nih.govusbio.net The stability of the MOM ether under certain reaction conditions, followed by its facile removal under mild acidic conditions, makes it an ideal protecting group in complex synthetic pathways. nih.govnih.gov
The application of methoxymethylated flavonoids is not limited to the synthesis of natural products. They can also be used as building blocks for the creation of novel flavonoid derivatives with tailored properties. By selectively protecting certain hydroxyl groups, chemists can introduce new functional groups to the flavonoid skeleton, leading to the development of libraries of compounds for screening in drug discovery and materials science. The continued development of synthetic strategies utilizing these protected intermediates will undoubtedly expand the chemical space accessible from natural flavonoid scaffolds.
Investigating the Research Applications of this compound Beyond Current Paradigms
While much of the existing research has focused on the biological activities of the parent flavonoid, kaempferol, there is a growing interest in exploring the unique potential of its alkylated derivatives like this compound. mdpi.comnih.govplos.orgnih.govnih.govmdpi.comnih.govnih.govresearchgate.net The introduction of methoxymethyl ether groups can significantly alter the physicochemical properties of the flavonoid, such as its solubility, stability, and bioavailability, which in turn may lead to novel research applications. xiahepublishing.com
One emerging area of investigation is the potential for these derivatives to act as prodrugs. The methoxymethyl ether groups could be designed to be cleaved by specific enzymes present in target tissues or under particular physiological conditions, leading to the localized release of the active kaempferol. This approach could enhance the therapeutic index of kaempferol by improving its delivery and reducing systemic exposure.
Furthermore, the altered electronic and steric properties of this compound compared to its parent compound could lead to new interactions with biological targets. Research into the specific binding of this ether derivative to proteins and other biomolecules could uncover novel pharmacological activities that are distinct from those of kaempferol. For instance, a kaempferol-methoxymethyl ether has been identified in Cretan propolis, suggesting a potential role in its observed antimicrobial activity. scispace.com Exploring these unique biological interactions represents a key future research trajectory that could unlock new therapeutic and biotechnological applications for this class of compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1329801-99-1 | clearsynth.comusbio.netbiosynth.com |
| Molecular Formula | C₁₉H₁₈O₈ | usbio.netbiosynth.com |
| Molecular Weight | 374.34 g/mol | usbio.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
